1-(Ethylamino)-3-(piperazin-1-yl)propan-2-ol
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Overview
Description
1-(Ethylamino)-3-(piperazin-1-yl)propan-2-ol is an organic compound that belongs to the class of amino alcohols It is characterized by the presence of an ethylamino group, a piperazine ring, and a hydroxyl group attached to a propane backbone
Synthetic Routes and Reaction Conditions:
Reductive Amination: One common method for synthesizing this compound involves the reductive amination of 3-(piperazin-1-yl)propan-2-one with ethylamine. This reaction typically requires a reducing agent such as sodium cyanoborohydride or hydrogen in the presence of a catalyst like palladium on carbon.
Nucleophilic Substitution: Another approach involves the nucleophilic substitution of 1-chloro-3-(piperazin-1-yl)propan-2-ol with ethylamine. This reaction is usually carried out in a polar aprotic solvent such as dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods: In an industrial setting, the synthesis of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and enhances safety.
Chemical Reactions Analysis
Types of Reactions: 1-(Ethylamino)-3-(piperazin-1-yl)propan-2-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or an aldehyde using oxidizing agents such as chromium trioxide or pyridinium chlorochromate.
Reduction: The compound can be reduced to form the corresponding amine using reducing agents like lithium aluminum hydride.
Substitution: The amino groups can participate in nucleophilic substitution reactions with alkyl halides or acyl halides to form substituted derivatives.
Common Reagents and Conditions:
Oxidation: Chromium trioxide in acetic acid, pyridinium chlorochromate in dichloromethane.
Reduction: Lithium aluminum hydride in tetrahydrofuran, sodium borohydride in ethanol.
Substitution: Alkyl halides or acyl halides in the presence of a base such as triethylamine.
Major Products Formed:
Oxidation: Formation of 3-(piperazin-1-yl)propan-2-one or 1-(ethylamino)-3-(piperazin-1-yl)propanal.
Reduction: Formation of 1-(ethylamino)-3-(piperazin-1-yl)propane.
Substitution: Formation of N-alkyl or N-acyl derivatives of this compound.
Scientific Research Applications
1-(Ethylamino)-3-(piperazin-1-yl)propan-2-ol has several scientific research applications, including:
Medicinal Chemistry: It serves as an intermediate in the synthesis of various pharmacologically active compounds, including potential drugs for treating neurological disorders and psychiatric conditions.
Biological Studies: The compound is used in studies investigating the structure-activity relationships of amino alcohols and their interactions with biological targets.
Industrial Applications: It is employed in the production of specialty chemicals and as a building block for the synthesis of complex organic molecules.
Mechanism of Action
The mechanism of action of 1-(ethylamino)-3-(piperazin-1-yl)propan-2-ol depends on its specific application. In medicinal chemistry, it may act by interacting with neurotransmitter receptors or enzymes involved in metabolic pathways. The ethylamino and piperazine groups can form hydrogen bonds and electrostatic interactions with target proteins, modulating their activity and leading to therapeutic effects.
Comparison with Similar Compounds
- 1-(Methylamino)-3-(piperazin-1-yl)propan-2-ol
- 1-(Ethylamino)-3-(morpholin-4-yl)propan-2-ol
- 1-(Ethylamino)-3-(piperidin-1-yl)propan-2-ol
Comparison: 1-(Ethylamino)-3-(piperazin-1-yl)propan-2-ol is unique due to the presence of both an ethylamino group and a piperazine ring. This combination imparts distinct physicochemical properties and biological activities compared to similar compounds. For example, 1-(methylamino)-3-(piperazin-1-yl)propan-2-ol has a methyl group instead of an ethyl group, which can affect its lipophilicity and binding affinity to target proteins. Similarly, the replacement of the piperazine ring with a morpholine or piperidine ring in other analogs can alter their pharmacokinetic and pharmacodynamic profiles.
Properties
IUPAC Name |
1-(ethylamino)-3-piperazin-1-ylpropan-2-ol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H21N3O/c1-2-10-7-9(13)8-12-5-3-11-4-6-12/h9-11,13H,2-8H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AUYSZMZTVYOPBN-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNCC(CN1CCNCC1)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H21N3O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80570534 |
Source
|
Record name | 1-(Ethylamino)-3-(piperazin-1-yl)propan-2-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80570534 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
187.28 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
186343-42-0 |
Source
|
Record name | 1-(Ethylamino)-3-(piperazin-1-yl)propan-2-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80570534 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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